molecular formula C15H13Cl2NOS B5867077 N-(4-chlorophenyl)-3-((4-chlorophenyl)thio)propanamide

N-(4-chlorophenyl)-3-((4-chlorophenyl)thio)propanamide

Cat. No.: B5867077
M. Wt: 326.2 g/mol
InChI Key: OAVYUFXULXPLGU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-((4-chlorophenyl)thio)propanamide is an organic compound with the molecular formula C15H14ClNOS It is characterized by the presence of two 4-chlorophenyl groups attached to a propanamide backbone through a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-((4-chlorophenyl)thio)propanamide typically involves the reaction of 4-chlorothiophenol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate thioester, which is subsequently converted to the final propanamide product by reaction with ammonia or an amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-((4-chlorophenyl)thio)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Substituted amides or thioethers

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-((4-chlorophenyl)thio)propanamide involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-3-((4-chlorophenyl)thio)propanamide is unique due to its specific combination of two 4-chlorophenyl groups and a thioether linkage attached to a propanamide backbone. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NOS/c16-11-1-5-13(6-2-11)18-15(19)9-10-20-14-7-3-12(17)4-8-14/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVYUFXULXPLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCSC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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